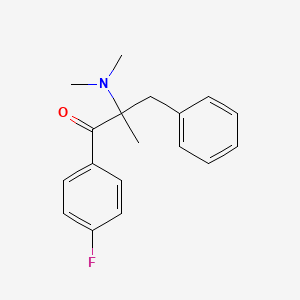
2-(Dimethylamino)-1-(4-fluorophenyl)-2-methyl-3-phenylpropan-1-one
Cat. No. B8574319
Key on ui cas rn:
119312-55-9
M. Wt: 285.4 g/mol
InChI Key: IWNBCHFEQQACFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06022906
Procedure details


11.2 g of sodium hydride (66%) are washed with hexane to remove oil, and added to 200 ml of dry dimethylacetamide. 50.0 g (0.256 mol) of 1-(4-fluorophenyl)-2-dimethylamino-propan-1-one (prepared by the method described in U.S. Pat. No. 5,534,629) are dissolved in 50 ml of dry dimethylacetamide and added dropwise to the above described solution. Successively, 48.2 g (0.282 mol) of benzyl bromide are slowly added dropwise with stirring and warmed up to 105° C. When the mixture has been stirred at this temperature for 12 h, the reaction mixture is poured to 500 ml of ice/water and extracted with toluene. The organic phase is washed with water, dried over MgSO4 and evaporated. The residue is purified by column chromatography on silica gel with ethyl acetate-hexane (1:20) as eluent. The structure is confirmed by the 1H-NMR-spectrum, measured in CDCl3. The signals (δ in ppm) are 1.17 (s,3H), 2.33 (s,6H), 2.96 (d, 1H), 3.39 (d, 1H), 6.87 (m,2H), 7.03-7.13 (m,5H), 8.55 (m, 2H).
Name
1-(4-fluorophenyl)-2-dimethylamino-propan-1-one
Quantity
50 g
Type
reactant
Reaction Step One


[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[CH:9]([N:11]([CH3:13])[CH3:12])[CH3:10])=[CH:4][CH:3]=1.[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CC(N(C)C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:14])[C:9]([N:11]([CH3:13])[CH3:12])([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH3:10])=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
1-(4-fluorophenyl)-2-dimethylamino-propan-1-one
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(C)N(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
48.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
11.2 g of sodium hydride (66%) are washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove oil
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to 200 ml of dry dimethylacetamide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to the
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
When the mixture has been stirred at this temperature for 12 h
|
|
Duration
|
12 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by column chromatography on silica gel with ethyl acetate-hexane (1:20) as eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(C)(CC1=CC=CC=C1)N(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
